Octanal

Overview

Description

It belongs to the aldehyde class of compounds and is characterized by a clear, colorless to pale yellow liquid appearance with a pungent, fruity odor reminiscent of citrus peels . Octanal is naturally found in citrus oils and is widely used in the flavor and fragrance industry due to its pleasant scent .

Synthetic Routes and Reaction Conditions:

Hydroformylation of Heptene: this compound is often synthesized industrially by the hydroformylation of heptene.

Oxidation of 1-Octanol: Another common method is the oxidation of 1-octanol. .

Industrial Production Methods:

Dehydrogenation of 1-Octanol: Industrially, this compound can also be produced by the dehydrogenation of 1-octanol over copper.

Reduction of Caprylonitrile: Another method involves the reduction of caprylonitrile with hydrogen chloride and stannous chloride.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form octanoic acid.

Reduction: It can be reduced to 1-octanol.

Condensation: this compound can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Condensation: Base catalysts like sodium hydroxide are often employed in aldol condensation reactions.

Major Products:

Octanoic Acid: Formed from the oxidation of this compound.

1-Octanol: Formed from the reduction of this compound.

Aldol Products: Formed from condensation reactions.

Scientific Research Applications

Pharmaceutical Applications

Inflammation and Atherosclerosis

Recent research highlights the role of octanal in driving inflammation related to atherosclerosis. Orecchioni et al. demonstrated that this compound activates the olfactory receptor OLFR2 in vascular macrophages, leading to NLRP3 inflammasome activation and increased secretion of inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic strategies targeting OLFR2 to mitigate atherosclerosis progression .

Network Pharmacology

In traditional Chinese medicine formulations like Yinchenhao decoction, this compound has been identified as an active compound contributing to its pharmacological effects. The study utilized network pharmacology to elucidate the pathways influenced by this compound, indicating its potential in treating liver disorders and metabolic diseases .

Flavoring and Fragrance Industry

This compound is widely used as a flavoring agent in the food industry and as a component in perfumes. It contributes to the aroma profiles of various products, including coconut, pineapple, and chocolate flavors. Its pleasant scent makes it valuable for creating fragrances that mimic natural floral notes .

Environmental Chemistry

Octanol-Air Partitioning Ratio

The octanol-air partition ratio () is crucial in environmental chemistry for predicting how organic compounds partition between air and various environmental matrices. This ratio helps assess the fate of pollutants in the atmosphere and their bioaccumulation potential in organisms .

Materials Science

Adsorption Studies

Research has also explored the adsorption properties of this compound on various surfaces, indicating its potential use in material coatings or filters. The interaction of this compound with nickel-decorated surfaces showed promising results for applications requiring selective adsorption properties .

Case Studies

- Atherosclerosis Study : A study involving Apoe−/− mice demonstrated that exogenous this compound supplementation led to increased serum levels of inflammatory markers and enhanced atherosclerotic lesions. This study underscores the dual role of this compound as both a signaling molecule and a potential therapeutic target .

- Flavor Profile Analysis : In an analysis of aroma compounds in passion fruit juices, this compound was identified among other key components that contribute to the sensory characteristics of beverages. This highlights its significance in food technology and product development .

Mechanism of Action

The mechanism by which octanal exerts its effects is primarily through its reactive carbonyl group (C=O). This group allows this compound to participate in various chemical reactions, such as oxidation and reduction . In biological systems, this compound has been shown to disrupt cell membrane integrity, leading to the leakage of cell components and inhibition of fungal growth .

Comparison with Similar Compounds

Heptanal: Another aldehyde with one less carbon atom.

Nonanal: An aldehyde with one more carbon atom.

Decanal: An aldehyde with two more carbon atoms.

Comparison:

Heptanal: Similar in structure but has a shorter carbon chain, resulting in different physical properties and reactivity.

Nonanal: Has a longer carbon chain, making it slightly less volatile and with a different odor profile.

Decanal: Even longer carbon chain, used in similar applications but with distinct physical and chemical properties.

Octanal stands out due to its optimal chain length, which provides a balance between volatility and stability, making it highly valuable in the flavor and fragrance industry .

Biological Activity

Octanal, a saturated fatty aldehyde with the chemical formula , has garnered attention in various fields due to its significant biological activities. This article explores the compound's pharmacological properties, its role in inflammation and atherosclerosis, and its antifungal effects, supported by relevant case studies and research findings.

This compound is primarily derived from the oxidation of octanoic acid and is commonly found in various natural sources, including essential oils and certain fruits. It is recognized for its characteristic odor, which contributes to its use in fragrances and flavorings.

1. Inflammatory Response and Atherosclerosis

Recent studies have highlighted this compound's role as an endogenous ligand for olfactory receptor 2 (OLFR2), particularly in vascular macrophages. Research by Orecchioni et al. demonstrated that this compound activates the NLRP3 inflammasome, which is crucial in driving vascular inflammation and atherosclerosis progression. Their findings suggest that this compound's interaction with OLFR2 leads to increased secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in atherosclerotic models.

Key Findings:

- Increased OLFR2 Expression: In atherosclerotic ApoE−/− mice fed a Western diet, OLFR2 expression was significantly elevated in vascular macrophages, correlating with this compound levels.

- Inflammation Activation: this compound alone did not induce IL-1β secretion but enhanced it when combined with lipopolysaccharide (LPS), indicating a two-signal activation mechanism for the NLRP3 inflammasome .

2. Antifungal Activity

This compound has also been studied for its antifungal properties. Research indicated that this compound exhibits dose-dependent inhibitory effects against various fungal pathogens, including Penicillium italicum and Geotrichum candidum. In bioassays, this compound demonstrated significant antifungal activity, suggesting its potential as a natural fungicide.

Case Study:

- A study reported that this compound effectively inhibited the growth of pathogenic races of Fusarium oxysporum, with effective concentrations (EC50) indicating strong antifungal activity compared to other volatile compounds .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Inflammation | Activates NLRP3 inflammasome | |

| Atherosclerosis | Correlates with cholesterol levels | |

| Antifungal | Inhibits Penicillium species | |

| Effective against Fusarium oxysporum |

Research Findings

The exploration of this compound's biological activities has opened avenues for therapeutic applications. The compound's ability to modulate inflammatory pathways suggests potential in treating conditions related to chronic inflammation, such as atherosclerosis. Furthermore, its antifungal properties indicate usefulness in agricultural settings as a natural pesticide.

Future Directions:

- Therapeutic Applications: Further research is warranted to explore this compound's potential as an anti-inflammatory agent or fungicide in clinical and agricultural practices.

- Mechanistic Studies: Understanding the precise mechanisms through which this compound interacts with receptors like OLFR2 can enhance our knowledge of its biological roles.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing octanal in laboratory settings?

this compound is commonly synthesized via oxidation of 1-octanol using catalysts like pyridinium chlorochromate (PCC) or through hydroformylation of 1-heptene. Experimental protocols should include purification steps (e.g., fractional distillation) and characterization via GC-MS or NMR to confirm purity (>95%) and structural integrity. Detailed procedures must be documented to ensure reproducibility, adhering to guidelines for experimental sections in peer-reviewed journals .

Q. How can researchers characterize this compound’s physical properties for experimental validation?

Key properties include boiling point (171–175°C), density (0.821 g/cm³), and refractive index (1.421–1.425). Methodologically, differential scanning calorimetry (DSC) determines thermal stability, while gas chromatography quantifies volatility. Spectroscopic techniques (FTIR, NMR) validate functional groups, such as the aldehyde moiety (C=O stretch at ~1720 cm⁻¹ in FTIR) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

this compound is flammable and a mild irritant. Researchers must use fume hoods, wear nitrile gloves, and store it in airtight containers away from oxidizers. Safety data sheets (SDS) recommend monitoring airborne concentrations (TLV 10 ppm) and avoiding decomposition conditions (e.g., excessive heat) that produce hazardous byproducts like CO and aldehydes .

Advanced Research Questions

Q. How does this compound interact with olfactory receptors at the molecular level?

Computational docking studies (e.g., using AutoDock Vina) and site-directed mutagenesis of the rat OR-I7 receptor identified key residues (Lys164 on TM4, Asp203 on TM5) that bind this compound’s aldehyde group via hydrogen bonding. Hydrophobic residues (e.g., Phe206) stabilize the hydrocarbon chain. Affinity predictions align with experimental EC₅₀ values (~10⁻⁶ M), validated via calcium imaging in heterologous cell systems .

Q. What mechanisms underlie this compound-induced inflammatory responses in pulmonary cells?

Transcriptomic analysis (RNA-seq) in A549 lung epithelial cells revealed this compound upregulates IL-6, IL-8, and CXCL1 via NF-κB and MAPK pathways. Dose-dependent cytokine release (measured via ELISA) correlates with oxidative stress markers (e.g., ROS). Researchers should replicate findings in primary human bronchial cells and compare with in vivo models to address translatability .

Q. How can conflicting data on this compound’s antimicrobial efficacy be resolved?

Discrepancies in MIC values (e.g., 0.5–2.0 mg/mL against E. coli) may stem from assay variability (broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and controls (e.g., solvent effects) are critical. Meta-analyses of dose-response curves and time-kill assays can clarify bactericidal vs. bacteriostatic effects .

Q. What experimental strategies optimize this compound’s biodegradation in environmental studies?

Aerobic biodegradation pathways involve Pseudomonas spp. converting this compound to octanoic acid via aldehyde dehydrogenase. Researchers should use GC-MS to track metabolites and microbial consortia assays (ISO 9439) to assess half-life under varying pH/temperature conditions. Comparative studies with structural analogs (e.g., hexanal) identify enzyme specificity .

Q. Methodological Guidance

Q. How to design experiments investigating this compound’s structure-odor relationships?

Combine molecular dynamics simulations (e.g., GROMACS) with human sensory panels (ISO 8586). Quantify odor thresholds via triangular tests and correlate with electronic nose data. For example, branched analogs (e.g., 2-methylthis compound) exhibit lower thresholds (0.1 ppb vs. 1 ppb for this compound) due to enhanced receptor fit .

Q. What statistical approaches address variability in this compound’s cytotoxicity assays?

Use ANOVA with post-hoc Tukey tests for multi-concentration studies (e.g., 0.1–10 mM). Normalize viability data (MTT assay) to solvent controls and apply nonlinear regression (GraphPad Prism) to calculate IC₅₀. Replicate experiments ≥3 times to mitigate batch effects .

Q. How to validate this compound’s synergistic effects in complex mixtures (e.g., perfumes)?

Apply factorial design (e.g., 2² factorial) to test binary combinations (e.g., this compound + limonene). Measure odor intensity via GC-Olfactometry and model interactions using response surface methodology (RSM). For example, this compound’s citrus note is amplified 1.8-fold when blended with α-pinene at 4:1 ratios .

Q. Data Presentation Standards

- Tables : Include EC₅₀/IC₅₀ values with 95% confidence intervals and p-values (e.g., Table 1: This compound’s Cytotoxicity in A549 Cells).

- Figures : Label binding poses in molecular models (e.g., Fig. 3A: this compound-OR-I7 interaction) and dose-response curves with error bars (SEM).

- Supplemental Data : Deposit raw RNA-seq files in repositories like GEO (accession #GSEXXXXX) and cite in methods .

Properties

IUPAC Name |

octanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGJRNETVAIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

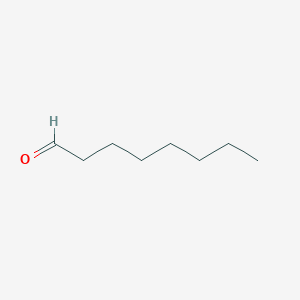

CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021643 | |

| Record name | Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

171 °C | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

125 °F (USCG, 1999), 125 °F (52 °C) | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol) | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830 | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.18 [mmHg], 0.6 mm Hg at 20 °C | |

| Record name | Octylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to light yellow liquid | |

CAS No. |

124-13-0 | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGE9999H19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.